molecular formula C10H14N2O5 B14238049 Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate CAS No. 374694-40-3

Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B14238049
CAS No.: 374694-40-3
M. Wt: 242.23 g/mol
InChI Key: XAZODZRAKXZLMT-UHFFFAOYSA-N
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Description

Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of an ethyl ester group, a hydroxypropyl side chain, and a nitro group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by esterification and subsequent hydroxypropylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate has garnered interest in several scientific research domains:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate largely depends on its functional groups. The nitro group can participate in redox reactions, while the ester and hydroxypropyl groups can interact with various biological targets. These interactions may involve binding to enzymes, receptors, or other macromolecules, leading to specific biochemical effects.

Comparison with Similar Compounds

    Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring.

    Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at a different position.

    Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness: Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and applied chemistry.

Properties

CAS No.

374694-40-3

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

ethyl 1-(3-hydroxypropyl)-4-nitropyrrole-2-carboxylate

InChI

InChI=1S/C10H14N2O5/c1-2-17-10(14)9-6-8(12(15)16)7-11(9)4-3-5-13/h6-7,13H,2-5H2,1H3

InChI Key

XAZODZRAKXZLMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1CCCO)[N+](=O)[O-]

Origin of Product

United States

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